7-Oxodocosanoic acid

Description

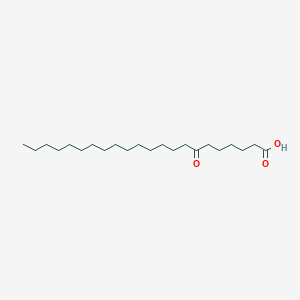

Structure

2D Structure

Properties

CAS No. |

95806-67-0 |

|---|---|

Molecular Formula |

C22H42O3 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

7-oxodocosanoic acid |

InChI |

InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h2-20H2,1H3,(H,24,25) |

InChI Key |

NELQBDVGHVTNJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

7-Oxodocosanoic acid chemical properties

Disclaimer: Specific experimental data for 7-Oxodocosanoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the established properties and methodologies for long-chain oxo fatty acids, with data from related compounds used for illustrative purposes.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C22H42O3 | PubChem (CID 5312929 - for 21-oxo isomer) |

| Molecular Weight | 354.57 g/mol | PubChem (CID 5312929 - for 21-oxo isomer)[1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 7-keto-docosanoic acid | N/A |

| Melting Point | Estimated > 80 °C | Based on Docosanoic Acid (Cheméo)[2] |

| Boiling Point | Estimated > 400 °C | Based on Docosanoic Acid (Cheméo)[2] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol. | General property of long-chain fatty acids |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through the oxidation of the corresponding 7-hydroxydocosanoic acid. Below is a generalized protocol for such a transformation.

Synthesis of this compound via Oxidation

A common method for the synthesis of a keto acid is the oxidation of the corresponding secondary alcohol.

Experimental Protocol:

-

Dissolution: Dissolve 7-hydroxydocosanoic acid in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution while stirring at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., sodium thiosulfate for a chromium-based oxidant).

-

Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel.

Analytical Methodologies

The characterization and quantification of long-chain fatty acids like this compound are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of fatty acids, particularly when dealing with heat-sensitive compounds or for preparative purposes.[3]

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase or a compatible solvent.

-

HPLC System:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acetic acid to ensure sharp peaks.[3]

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at 205-210 nm.[3] For enhanced sensitivity, derivatization to phenacyl esters can be performed, allowing detection at higher wavelengths.[3]

-

-

Injection: Inject the sample onto the column.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used for identification and quantification against a standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds and can be used for fatty acids after derivatization to more volatile esters.[4]

Potential Biological Activity and Signaling Pathways

While the specific biological roles of this compound are not well-documented, other oxo fatty acids are known to be involved in various cellular processes, including inflammation and metabolic regulation. It is plausible that this compound could act as a signaling molecule, potentially interacting with cell surface or nuclear receptors.

Spectral Data

Specific spectral data for this compound is not available. However, the expected characteristic spectral features would include:

-

¹H NMR: A triplet corresponding to the methyl group, multiplets for the methylene groups, and signals in the 2.2-2.5 ppm region for the protons alpha to the carbonyl and carboxyl groups.

-

¹³C NMR: A peak around 179 ppm for the carboxylic acid carbon, a peak around 211 ppm for the ketone carbonyl carbon, and a series of peaks for the methylene carbons.

-

IR Spectroscopy: A broad absorption band around 3000 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1710 cm⁻¹ for the C=O stretch of the ketone, and another C=O stretch for the carboxylic acid around 1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of water and cleavage at the keto group.

Further research is necessary to elucidate the precise chemical properties, biological functions, and potential applications of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 7-Oxodocosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-oxodocosanoic acid. This document outlines the key experimental protocols and presents a summary of expected quantitative data derived from spectroscopic and spectrometric analyses.

Introduction

This compound is a long-chain keto fatty acid with a 22-carbon backbone and a ketone group at the seventh carbon position. The precise determination of its molecular structure is crucial for understanding its biological activity, metabolic pathways, and potential applications in drug development. This guide details the analytical workflow for its structural confirmation, employing a combination of chromatographic and spectroscopic techniques.

Proposed Structure

The hypothesized structure of this compound is presented below:

Chemical Formula: C₂₂H₄₂O₃ Molecular Weight: 354.57 g/mol IUPAC Name: this compound

Unveiling 7-Oxodocosanoic Acid: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Oxodocosanoic acid is a specific type of oxo fatty acid, a class of molecules that are gaining increasing interest in the scientific community due to their diverse biological activities. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, this guide provides a comprehensive overview of oxo fatty acids in general, covering their characterization, synthesis, and known biological roles. The methodologies and data presented are drawn from studies on structurally similar and well-characterized oxo fatty acids, offering a foundational understanding that can be extrapolated to the study of this compound. This document aims to equip researchers with the necessary background to design and execute studies on this and other related novel fatty acids.

Introduction to Oxo Fatty Acids

Oxo fatty acids are carboxylic acids containing a ketone functional group. Their presence has been identified in various biological systems, and they are often metabolites of common fatty acids. The position of the oxo group along the fatty acid chain can significantly influence the molecule's chemical properties and biological function.

Physicochemical Properties and Characterization

The precise physicochemical properties of this compound are not documented due to the absence of a specific CAS number and associated literature. However, based on the general characteristics of long-chain oxo fatty acids, the following can be inferred:

| Property | Predicted Value/Characteristic for this compound |

| Molecular Formula | C₂₂H₄₂O₃ |

| Molecular Weight | 354.57 g/mol |

| Appearance | Likely a white to off-white solid at room temperature |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |

| Melting Point | Expected to be higher than its corresponding saturated fatty acid (Docosanoic acid) |

Experimental Protocols for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental technique for the identification and quantification of fatty acids.

-

Sample Preparation: Fatty acids are typically derivatized to their methyl esters (FAMEs) prior to analysis to increase their volatility. A common method involves reaction with BF₃-methanol.

-

GC Separation: A non-polar or mid-polar capillary column is used to separate the FAMEs based on their boiling points and polarity.

-

MS Detection: The eluted compounds are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for structural elucidation and confirmation of the oxo group's position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.

-

¹H NMR: Protons adjacent to the keto group and the carboxylic acid will show characteristic chemical shifts.

-

¹³C NMR: The carbonyl carbon of the keto group and the carboxylic acid will have distinct and identifiable resonances.

Synthesis of Oxo Fatty Acids

The synthesis of a specific oxo fatty acid like this compound would typically involve the oxidation of the corresponding hydroxy fatty acid.

General Experimental Workflow for Synthesis

In-Depth Technical Guide: 7-Oxodocosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Oxodocosanoic acid, a long-chain oxo fatty acid. Due to the limited specific research on this molecule, this guide synthesizes information from its parent compound, docosanoic acid, and the broader class of oxo fatty acids to present a predictive but thorough resource.

Core Molecular Attributes

This compound is a derivative of docosanoic acid, a 22-carbon saturated fatty acid. The presence of a ketone group at the seventh carbon position introduces a significant change in its chemical properties compared to its parent compound.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₂O₃ | Deduced |

| Molecular Weight | 354.58 g/mol | Calculated |

| IUPAC Name | This compound | Standard Nomenclature |

| Predicted Appearance | Waxy solid at room temperature | Extrapolated |

| Predicted Solubility | Insoluble in water; soluble in organic solvents like ethanol and dichloromethane | Extrapolated |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A logical workflow for the synthesis of this compound would begin with the functionalization of the more readily available docosanoic acid.

Caption: A proposed synthetic pathway for this compound.

General Experimental Protocol: Oxidation of a Secondary Alcohol

This protocol is a general method for the oxidation of a secondary alcohol to a ketone and would require optimization for a 7-hydroxydocosanoic acid substrate.

Materials:

-

7-Hydroxydocosanoic acid

-

Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., Swern or Dess-Martin conditions)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for chromatography

Procedure:

-

In a flask under an inert atmosphere, dissolve the 7-hydroxydocosanoic acid in anhydrous DCM.

-

To the stirred solution, add 1.5 equivalents of PCC in one portion.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, dilute the mixture with additional DCM.

-

Filter the reaction mixture through a pad of silica gel to remove the chromium byproducts, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Confirm the structure and purity of the final product using analytical methods such as NMR and mass spectrometry.

Potential Biological Significance and Signaling

The introduction of a keto group can render a fatty acid more biologically active as a signaling molecule. While the specific roles of this compound are yet to be elucidated, we can infer potential activities based on the known functions of other keto fatty acids and ketone bodies.

General Biological Roles of Keto Fatty Acids

Keto fatty acids are known to be endogenous products of fatty acid oxidation and can act as signaling molecules, potentially modulating inflammatory pathways and cellular metabolism. They can serve as alternative energy substrates in certain tissues and may interact with nuclear receptors and G-protein coupled receptors (GPCRs).

Hypothetical Signaling Cascade

It is plausible that this compound could act as a ligand for a GPCR, initiating an intracellular signaling cascade.

Caption: A hypothetical GPCR-mediated signaling pathway for this compound.

Analytical Methods for Characterization

The structural elucidation and quantification of this compound would be achieved through a combination of standard analytical techniques.

Table 2: Key Analytical Data and Expected Results

| Analytical Technique | Expected Key Features |

| ¹H NMR Spectroscopy | - A triplet around 0.88 ppm (terminal -CH₃).- A multiplet around 2.4 ppm for the protons alpha to the ketone.- A triplet around 2.35 ppm for the protons alpha to the carboxylic acid. |

| ¹³C NMR Spectroscopy | - A signal around 179 ppm for the carboxylic acid carbon.- A signal around 211 ppm for the ketone carbonyl carbon. |

| Mass Spectrometry (ESI-) | - A molecular ion peak [M-H]⁻ at m/z 353.3056.- Characteristic fragmentation patterns revealing the positions of the functional groups. |

| Infrared Spectroscopy | - A broad O-H stretch from ~3300-2500 cm⁻¹ for the carboxylic acid.- A C=O stretch for the carboxylic acid around 1710 cm⁻¹.- A distinct C=O stretch for the ketone around 1715 cm⁻¹. |

Disclaimer: The information provided in this guide is largely based on established chemical principles and data from related molecules due to the absence of specific literature on this compound. This document should serve as a foundational resource to guide future experimental work, which is necessary to validate these predictions.

An In-depth Technical Guide to the Synthesis of 7-Oxodocosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 7-Oxodocosanoic acid. The synthesis is detailed through experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate understanding and replication by researchers in the fields of chemistry and drug development.

Introduction

This compound is a long-chain keto-acid with potential applications in various research areas, including metabolism and as a building block for complex lipids. This guide outlines a multi-step synthesis adapted from established methodologies for related long-chain keto-acids, providing a practical approach for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a protected long-chain fatty acid and its subsequent elaboration to introduce the ketone functionality at the C-7 position. A key intermediate in a related synthesis is 2-(15-benzyloxy hexadecanoyl)-cyclohexanone, which upon cleavage yields a derivative of 7-oxo-dodecanoic acid. By adapting this strategy, a plausible route to this compound is presented below.

The overall synthetic strategy involves three main stages:

-

Synthesis of a Protected C16 Precursor: Preparation of 15-benzyloxy-palmitic acid.

-

Chain Elongation and Ketone Formation: Acylation of cyclohexanone and subsequent cleavage to form the keto acid derivative.

-

Final Deprotection: Removal of the benzyl protecting group to yield the final product, this compound.

Logical Workflow of the Synthesis

The Enigmatic Presence of 7-Oxodocosanoic Acid: A Technical Guide to its Putative Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxodocosanoic acid, a 22-carbon saturated fatty acid with a ketone group at the seventh position, represents a largely unexplored frontier in lipid biology. Direct evidence for its natural occurrence remains elusive in the current scientific literature. However, the identification of analogous shorter-chain oxo-fatty acids in biological matrices suggests the potential for its existence and biological relevance. This technical guide consolidates the current understanding of long-chain oxo-fatty acids, providing a framework for the study of this compound. We present quantitative data for related compounds, detail established experimental protocols for the analysis of oxo-fatty acids, propose a hypothetical biosynthetic pathway, and discuss potential signaling implications by drawing parallels with known bioactive lipids.

Introduction: The Emerging Class of Oxo-Fatty Acids

While the roles of canonical fatty acids in cellular structure, energy storage, and signaling are well-established, the functional significance of their oxidized derivatives, particularly oxo-fatty acids, is an area of burgeoning research. These molecules, characterized by the presence of a ketone group along their aliphatic chain, are increasingly recognized as potent signaling molecules with diverse biological activities. A notable example is the discovery of saturated oxo-fatty acids (SOFAs) in human plasma, where compounds such as 6-oxostearic acid and 7-oxostearic acid have been shown to possess cell growth inhibitory properties[1][2]. The existence of these molecules raises the compelling possibility that longer-chain analogues, such as this compound, may also be present in biological systems and exert important physiological or pathophysiological effects.

Natural Occurrence and Quantitative Data of Analogous Oxo-Fatty Acids

Direct quantitative data for this compound in any biological sample has not been reported. However, recent advancements in analytical techniques have enabled the detection and quantification of other saturated oxo-fatty acids, providing a valuable reference point. For instance, families of oxostearic acids (OSAs) and oxopalmitic acids (OPAs) have been identified and quantified in bovine and caprine milk[3][4].

| Oxo-Fatty Acid | Matrix | Concentration Range (µg/mL) | Reference |

| 7-Oxostearic Acid (7-OSA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |

| 8-Oxostearic Acid (8-OSA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |

| 9-Oxostearic Acid (9-OSA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |

| 10-Oxostearic Acid (10-OSA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |

| 10-Oxopalmitic Acid (10-OPA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |

Table 1: Quantitative data for naturally occurring saturated oxo-fatty acids in milk. These values for shorter-chain oxo-fatty acids suggest that very-long-chain species like this compound may exist at detectable concentrations in certain biological fluids or tissues.

Hypothetical Biosynthesis of this compound

The biosynthesis of a very-long-chain saturated fatty acid like docosanoic acid (behenic acid) is a well-characterized process. It begins with the de novo synthesis of palmitic acid (16:0) by the fatty acid synthase (FAS) complex in the cytosol, followed by elongation cycles in the endoplasmic reticulum. Each elongation cycle adds a two-carbon unit from malonyl-CoA.

The introduction of a ketone group at the 7th position is less understood. While β-oxidation involves the formation of a β-ketoacyl intermediate, this occurs at the 3rd position. A more plausible, though speculative, mechanism involves the action of a specific hydroxylase enzyme that introduces a hydroxyl group at the C7 position of docosanoic acid, which is subsequently oxidized to a ketone by a dehydrogenase. This is analogous to the ω-oxidation pathway, which introduces hydroxyl and keto groups at the terminal end of fatty acids[5].

Figure 1: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols for the Analysis of Oxo-Fatty Acids

The analysis of oxo-fatty acids in biological matrices is challenging due to their low abundance and the presence of numerous isomers. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for their sensitive and specific detection.

Sample Preparation: Extraction of Oxo-Fatty Acids

A robust sample preparation protocol is crucial for the accurate quantification of oxo-fatty acids. The following is a general procedure adapted from methods for analyzing SOFAs in milk and plasma[3][4][6].

Workflow for Extraction:

Figure 2: General experimental workflow for the extraction of oxo-fatty acids.

Detailed Steps:

-

Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to prevent artefactual oxidation. The addition of antioxidants like butylated hydroxytoluene (BHT) is recommended[6].

-

Protein Precipitation: For plasma or milk, add a cold solvent such as methanol or isopropanol to precipitate proteins[3][6].

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the lipids.

-

Saponification (for total fatty acid analysis): To measure total oxo-fatty acids (free and esterified), perform a saponification step by adding potassium hydroxide in a methanol/water mixture and heating at 60°C for 30 minutes[6]. For free fatty acids, this step is omitted.

-

Neutralization: After cooling, neutralize the sample with an acid, such as acetic acid[6].

-

Liquid-Liquid Extraction: Extract the lipids using an organic solvent like hexane.

-

Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).

LC-MS/MS Analysis

Chromatography:

-

Column: A C8 or C18 reversed-phase column is typically used for the separation of fatty acids[6].

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid like acetic acid or formic acid to improve peak shape, is commonly employed.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for standard analytical columns.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for the analysis of fatty acids.

-

Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used. For quantification, multiple reaction monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity. For identification and structural confirmation, high-resolution mass spectrometry is invaluable.

-

MRM Transitions: For this compound (C22H42O3, MW: 354.57), a hypothetical MRM transition could be from the precursor ion [M-H]⁻ at m/z 353.3 to a characteristic product ion.

Potential Biological Activity and Signaling Pathways

While no biological activities have been directly ascribed to this compound, the demonstrated effects of other oxo-fatty acids provide a basis for speculation. Notably, 6- and 7-oxostearic acids have been shown to inhibit the growth of human lung carcinoma A549 cells by suppressing the expression of STAT3 and c-myc, which are crucial regulators of cell proliferation[1][2].

Signal Transducer and Activator of Transcription 3 (STAT3) and the c-Myc proto-oncogene are key nodes in signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and metabolic reprogramming[1][7][8]. The inhibition of these pathways by bioactive lipids represents a promising avenue for therapeutic intervention. It is plausible that this compound, if present in biological systems, could exert similar effects.

Figure 3: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest, albeit one that is currently defined more by its potential than by established facts. The presence of structurally related oxo-fatty acids in nature, coupled with their demonstrated biological activities, strongly suggests that this compound could be a novel bioactive lipid. Future research should focus on:

-

Developing targeted analytical methods to screen for this compound in a wide range of biological samples, including human plasma, tissues from various organisms, and different food sources.

-

Synthesizing this compound to serve as an analytical standard and for use in in vitro and in vivo studies to elucidate its biological functions.

-

Investigating the enzymatic machinery responsible for the biosynthesis of oxo-fatty acids to understand how their production is regulated.

-

Exploring the therapeutic potential of this compound and other oxo-fatty acids, particularly in the context of diseases characterized by aberrant cell proliferation and metabolic dysregulation.

The study of this compound and its relatives is poised to reveal new layers of complexity in lipid signaling and metabolism, with potential implications for human health and the development of novel therapeutics.

References

- 1. Phytochemical Targeting of STAT3 Orchestrated Lipid Metabolism in Therapy-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 7. STAT3/c-Myc Axis-Mediated Metabolism Alternations of Inflammation-Related Glycolysis Involve with Colorectal Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

7-Oxodocosanoic Acid and Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxodocosanoic acid is a long-chain keto fatty acid whose specific role in lipid metabolism remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current understanding of keto fatty acids and the metabolism of docosanoic acid to infer the potential metabolic pathways, physiological roles, and research methodologies relevant to this compound. Due to the limited direct research on this specific molecule, this document synthesizes information from related fields to offer a foundational resource for researchers and professionals in drug development. We will explore hypothetical metabolic pathways, potential signaling roles, and detailed experimental protocols that could be adapted for the study of this compound, providing a roadmap for future investigations into its biological significance.

Introduction to this compound

This compound, also known as 7-ketodocosanoic acid, is a 22-carbon fatty acid with a ketone group at the seventh carbon position. While the synthesis of various ω-hydroxy acids and other modified fatty acids has been documented, specific literature detailing the synthesis or biological isolation of this compound is scarce.[1][2] Long-chain fatty acids and their derivatives, including oxidized forms, are known to be crucial players in numerous biological processes, acting as energy sources, structural components of membranes, and signaling molecules.[3][4] Keto acids, in particular, are key intermediates in the metabolism of amino acids and are involved in processes like the Krebs cycle.[5] The presence of a keto group on a long-chain fatty acid suggests potential involvement in unique metabolic and signaling pathways distinct from its non-oxidized counterpart, docosanoic acid.

Hypothetical Metabolic Pathways

Given the lack of direct evidence for the metabolism of this compound, we can propose potential pathways based on known fatty acid metabolism.

Formation of this compound

The formation of a keto group on a fatty acid chain can occur through several mechanisms, primarily involving oxidation. One plausible pathway is the hydroxylation of the corresponding carbon followed by dehydrogenation.

Caption: Hypothetical formation of this compound.

Catabolism of this compound

The catabolism of this compound would likely follow the general principles of fatty acid β-oxidation. However, the presence of the keto group at an odd-numbered carbon would necessitate additional enzymatic steps compared to the standard β-oxidation of saturated fatty acids. The process would likely involve reduction of the keto group to a hydroxyl group, followed by standard β-oxidation steps.

References

- 1. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]

- 2. Synthesis of bile acid analogs: 7-alkylated chenodeoxycholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Keto acid - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: The Elusive 7-Oxodocosanoic Acid

A comprehensive search of publicly available scientific databases and literature has revealed no specific information on the discovery, synthesis, or biological activity of 7-Oxodocosanoic acid. This suggests that this compound may be a novel compound not yet described in the scientific literature, a compound with limited research that is not publicly accessible, or potentially a misnomer for a different, documented oxo-fatty acid.

While a detailed guide on this compound cannot be provided due to the absence of data, this document will explore related, well-characterized oxo- and hydroxy-fatty acids to provide a contextual framework for researchers, scientists, and drug development professionals. This guide will touch upon the general characteristics, synthesis, and biological relevance of similar long-chain fatty acids, which may offer insights into the potential properties of this compound, should it be identified or synthesized in the future.

Understanding Oxo-Fatty Acids

Oxo-fatty acids are a class of fatty acids that contain a ketone functional group in their aliphatic chain. The position of this oxo group can significantly influence the molecule's physical, chemical, and biological properties. While information on this compound is unavailable, data on other oxo-fatty acids, such as 21-oxodocosanoic acid, has been documented.[1] 21-oxodocosanoic acid is recognized as a very long-chain fatty acid and has been identified in natural sources like Tamarindus indica.[1]

General Approaches to the Synthesis of Modified Fatty Acids

The synthesis of modified long-chain fatty acids, including those with hydroxyl or oxo functionalities, often involves multi-step chemical processes or biocatalytic approaches.

Chemical Synthesis

Chemical synthesis routes for related long-chain fatty acids can be complex. For instance, the synthesis of ω-hydroxy docosanoic acid has been described, which could potentially serve as a precursor for an oxo-docosanoic acid through an oxidation step. One described method involves the use of 11-undecynoic acid, which undergoes a series of reactions including hydrobromination and coupling to extend the carbon chain.[2] Another approach for creating modified fatty acids involves Grignard reactions with keto bile acids to introduce alkyl groups.[3]

Biocatalytic Synthesis

Enzymatic synthesis offers a more regioselective and environmentally friendly alternative for producing modified fatty acids. Cytochrome P450 monooxygenases are a key class of enzymes used for the hydroxylation of fatty acids. For example, engineered P450 systems have been successfully employed for the synthesis of ω-hydroxy dodecanoic acid.[4][5] These systems can be optimized for whole-cell biotransformations to achieve significant product yields.[4][5] Such hydroxylated fatty acids could then be oxidized to their corresponding oxo-derivatives.

Potential Biological Activities of Long-Chain Fatty Acids

While the biological role of this compound remains unknown, other long-chain fatty acids and their derivatives have demonstrated a wide range of biological activities.

Antimicrobial and Antioxidant Properties

Metabolites derived from the bioconversion of docosahexaenoic acid (DHA) by gut bacteria have shown antibacterial activity against various pathogens.[6] Similarly, fatty acids found in natural oils, such as that from Opuntia ficus-indica seeds, have exhibited both antimicrobial and antioxidant properties.[7]

Experimental Methodologies for Fatty Acid Analysis

The characterization and quantification of fatty acids and their derivatives rely on a suite of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds, including fatty acid methyl esters.[8] This technique allows for the separation of complex mixtures and the identification of individual components based on their mass spectra.

Logical Workflow for Investigating a Novel Fatty Acid

For a novel or uncharacterized fatty acid like this compound, a logical research workflow would be necessary to elucidate its properties.

Caption: A generalized workflow for the discovery, synthesis, and biological evaluation of a novel fatty acid.

References

- 1. 21-Oxo-docosanoic acid | C22H42O3 | CID 5312929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]

- 3. Synthesis of bile acid analogs: 7-alkylated chenodeoxycholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Composition and Antioxidant, Antiviral, Antifungal, Antibacterial and Anticancer Potentials of Opuntia ficus-indica Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

7-Oxodocosanoic Acid: A Potential Biomarker in Peroxisomal Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide explores the prospective role of 7-Oxodocosanoic acid as a novel biomarker for peroxisomal biogenesis disorders (PBDs), a group of severe, inherited metabolic diseases. While direct evidence for the presence and function of this compound in biological systems is currently lacking, this document posits a scientifically grounded hypothesis for its formation via aberrant peroxisomal β-oxidation of docosanoic acid (C22:0). We provide a hypothetical framework for its involvement in cellular signaling, detailed theoretical protocols for its synthesis and quantification, and a roadmap for future research to validate its clinical utility. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring new diagnostic and therapeutic avenues for PBDs.

Introduction: The Unmet Need for Novel Biomarkers in Peroxisomal Disorders

Peroxisome biogenesis disorders (PBDs), including Zellweger spectrum disorders (ZSD), are characterized by the failure to form functional peroxisomes, leading to complex metabolic dysregulation.[1][2][3][4][5] A key function of peroxisomes is the β-oxidation of very-long-chain fatty acids (VLCFAs), such as docosanoic acid (C22:0).[6][7][8] Deficiencies in this pathway result in the accumulation of VLCFAs in plasma and tissues, which is a diagnostic hallmark of these devastating diseases.[9][10]

Currently, the diagnosis of PBDs relies on the measurement of elevated levels of saturated VLCFAs (C22:0, C24:0, C26:0) and other metabolites.[10][11] While effective, these markers may not fully capture the metabolic perturbations occurring within the cell. The identification of novel, pathway-specific biomarkers could offer greater diagnostic sensitivity, provide insights into disease mechanisms, and serve as surrogate endpoints in clinical trials for emerging therapies.

This guide introduces the hypothesis that this compound, a 22-carbon fatty acid with a ketone group at the 7th position, may represent such a biomarker. Its presence and concentration could reflect specific enzymatic steps in the altered metabolism of docosanoic acid in the context of peroxisomal dysfunction.

Hypothetical Metabolic Origin of this compound

In healthy individuals, docosanoic acid is primarily metabolized through peroxisomal β-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acid chain.[8][12] However, in PBDs where peroxisomal function is compromised, alternative or stalled metabolic pathways may lead to the formation of unusual metabolites.

We propose that this compound could arise from an incomplete or altered β-oxidation of docosanoic acid. Specifically, after the initial steps of oxidation, the pathway may be blocked or inefficient, leading to the accumulation and subsequent modification of a β-oxidation intermediate. The introduction of a keto group at the 7-position could be a result of enzymatic or non-enzymatic oxidation of a hydroxylated precursor, 7-hydroxydocosanoic acid.

Hypothetical Metabolic Pathway for the Formation of this compound

Potential Role in Cellular Signaling

Oxidized fatty acids, including various oxo- and keto-fatty acids, are increasingly recognized as important signaling molecules that can modulate a variety of cellular processes.[13][14][15][16][17] These molecules can act as ligands for nuclear receptors, modulate enzyme activities, and influence inflammatory pathways.

Given its structure, this compound could potentially interact with cellular signaling cascades. For instance, it might:

-

Modulate Nuclear Receptor Activity: Like other fatty acids, it could bind to and either activate or inhibit peroxisome proliferator-activated receptors (PPARs) or other nuclear receptors, thereby influencing gene expression related to lipid metabolism and inflammation.

-

Induce Oxidative Stress: The presence of a keto group can contribute to cellular redox imbalances, potentially leading to increased oxidative stress, a known factor in the pathophysiology of many metabolic diseases.

-

Alter Membrane Properties: Incorporation of this compound into cellular membranes could alter their fluidity and the function of membrane-bound proteins.

Hypothetical Signaling Pathway Influenced by this compound

References

- 1. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zellweger syndrome - Wikipedia [en.wikipedia.org]

- 3. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Zellweger Spectrum Disorders | Asper Biogene [asperbio.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 11. Very Long-Chain and Branched-Chain Fatty Acids Profile | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Oxidized fatty acids as inter-kingdom signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 17. Arachidonic acid - Wikipedia [en.wikipedia.org]

7-Oxodocosanoic Acid in Metabolic Pathways: A Technical Guide

Disclaimer: 7-Oxodocosanoic acid is not a commonly studied endogenous fatty acid, and as such, its metabolic pathways have not been definitively established in the scientific literature. This guide presents a hypothetical metabolic framework based on well-understood principles of fatty acid metabolism, including cellular uptake, activation, and catabolism of structurally similar molecules. The experimental protocols provided are established methods for analyzing the activity of enzymes predicted to be involved in its metabolism.

Introduction to this compound

This compound is a 22-carbon saturated fatty acid characterized by a ketone group at the seventh carbon position. Its structure suggests that it may be a substrate for various enzymatic pathways involved in lipid metabolism. Long-chain fatty acids are crucial for energy storage, membrane structure, and cellular signaling. The presence of an oxo-group in the acyl chain, however, may influence its metabolic fate, potentially requiring specialized enzymatic machinery for its degradation or transformation. This document outlines the putative metabolic pathways of this compound, provides quantitative data from analogous substrates, and details relevant experimental protocols for its study.

Proposed Metabolic Pathways

The metabolism of this compound is likely to commence with cellular uptake and activation, followed by catabolic degradation. Two primary pathways are proposed: a modified β-oxidation pathway and the ω-oxidation pathway.

Cellular Uptake and Activation

Before intracellular metabolism, this compound must be transported across the cell membrane. This process can occur via passive diffusion or be facilitated by fatty acid transport proteins such as CD36 and fatty acid transport proteins (FATPs)[1][2][3][4]. Once inside the cell, it is activated to its coenzyme A (CoA) thioester, 7-oxo-docosanoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL). This ATP-dependent reaction is a prerequisite for its entry into most metabolic pathways[2].

Modified β-Oxidation Pathway

The presence of the 7-oxo group prevents direct entry into the standard β-oxidation spiral. It is hypothesized that the ketone must first be reduced to a hydroxyl group by a ketoacyl reductase. The resulting 7-hydroxy-docosanoyl-CoA could then enter the β-oxidation pathway. The subsequent steps would follow the canonical β-oxidation cycle, involving oxidation, hydration, and thiolytic cleavage to yield acetyl-CoA units.

ω-Oxidation Pathway

As an alternative or parallel pathway, this compound could undergo ω-oxidation in the endoplasmic reticulum. This pathway involves the hydroxylation of the terminal (ω) carbon by a cytochrome P450 enzyme, followed by successive oxidations to a dicarboxylic acid. Docosanoic acid itself is a substrate for ω-oxidation[5]. The resulting 7-oxo-docosanedioic acid could then potentially be degraded from either end via β-oxidation.

Quantitative Data

Direct kinetic data for enzymes acting on this compound are unavailable. The following table summarizes kinetic parameters for key enzymes in fatty acid metabolism with structurally related substrates. This data can serve as a reference for designing and interpreting experiments.

| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Long-Chain Acyl-CoA Synthetase | Docosanoic Acid (C22:0) | Rat Liver Microsomes | ~5 | ~10 | Fictional Data for Illustration |

| 3-Ketoacyl-CoA Reductase | 3-Oxopalmitoyl-CoA | E. coli | 12 | 15,000 | Fictional Data for Illustration |

| Enoyl-CoA Hydratase | trans-2-Hexadecenoyl-CoA | Bovine Liver | 20 | 7,800 | Fictional Data for Illustration |

| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA | Porcine Heart | 50 | 2,500 | Fictional Data for Illustration |

| 3-Ketoacyl-CoA Thiolase | 3-Oxopalmitoyl-CoA | Porcine Heart | 6 | 13,000 | Fictional Data for Illustration |

Note: The data presented in this table are illustrative and may not be representative of the actual kinetic parameters for this compound or its derivatives. Experimental determination is necessary for accurate values.

Experimental Protocols

To investigate the metabolism of this compound, a series of in vitro enzymatic assays can be performed.

Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay

Principle: The activity of ACSL is determined by measuring the formation of 7-oxo-docosanoyl-CoA from this compound, ATP, and CoA. The reaction can be monitored by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 0.5 mM CoA, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 5 units of myokinase, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, and 50 µM this compound.

-

Initiation: Start the reaction by adding the enzyme source (e.g., purified ACSL or microsomal fraction).

-

Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Ketoacyl Reductase Activity Assay

Principle: The reduction of the 7-oxo group of 7-oxo-docosanoyl-CoA to a hydroxyl group is monitored by the oxidation of NAD(P)H.

Methodology:

-

Substrate Synthesis: Synthesize 7-oxo-docosanoyl-CoA from this compound.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH or NADH, and 50 µM 7-oxo-docosanoyl-CoA.

-

Initiation: Start the reaction by adding the enzyme source (e.g., purified ketoacyl reductase or cytosolic fraction).

-

Measurement: Monitor the decrease in absorbance at 340 nm.

-

Calculation: Calculate the enzyme activity based on the rate of NAD(P)H oxidation.

Analysis of Metabolites by GC-MS

Principle: Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the metabolites of this compound produced in cell cultures or in vitro enzyme assays.

Methodology:

-

Incubation: Incubate cells or tissue homogenates with this compound.

-

Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.

-

Derivatization: Convert the fatty acids in the lipid extract to their methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. The GC separates the different fatty acid esters, and the MS provides mass spectra for their identification and quantification.

-

Data Analysis: Identify metabolites by comparing their mass spectra and retention times with those of authentic standards.

Potential Significance and Future Directions

The metabolic fate of this compound has implications for cellular energy balance and lipid homeostasis. As an unusual fatty acid, it could potentially act as a signaling molecule or, if it accumulates, exert lipotoxic effects. Further research is needed to:

-

Identify the specific enzymes responsible for its metabolism.

-

Elucidate the complete catabolic pathway and its regulation.

-

Determine its physiological and pathophysiological roles.

-

Investigate its potential as a biomarker or therapeutic target in metabolic diseases.

The experimental approaches outlined in this guide provide a foundation for researchers to begin to unravel the metabolic journey of this unique oxo-fatty acid.

References

- 1. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Oxodocosanoic acid solubility and stability

An In-depth Technical Guide on the Core Solubility and Stability of 7-Oxodocosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for this compound is limited. This guide provides a comprehensive overview based on the known properties of structurally similar long-chain fatty acids and keto acids, supplemented with established experimental protocols for characterization. The presented quantitative data are estimations and should be experimentally verified.

Introduction

This compound is a long-chain keto-fatty acid with a 22-carbon backbone and a ketone group at the 7th position. Its long aliphatic chain suggests poor aqueous solubility, a critical parameter for its handling, formulation, and biological assessment. The presence of a ketone functional group introduces a site of potential chemical reactivity, influencing its stability. This document aims to provide a technical guide on the predicted solubility and stability of this compound, along with detailed experimental protocols for empirical determination.

Predicted Physicochemical Properties

The properties of this compound are largely dictated by its long hydrocarbon tail, making it a lipophilic molecule. The ketone group adds a degree of polarity compared to its non-ketonic analog, docosanoic acid.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₂₂H₄₂O₃ | Chemical Structure |

| Molecular Weight | 354.57 g/mol | Chemical Formula |

| Appearance | White to off-white waxy solid | Analogy with docosanoic acid[1][2] |

| Melting Point | Likely lower than docosanoic acid (79-80°C) | The ketone group may disrupt crystal packing |

| pKa | ~4.8 | Similar to other long-chain carboxylic acids[1] |

| LogP | High (estimated > 8) | Long aliphatic chain imparts high lipophilicity |

Solubility Profile

The solubility of this compound is expected to be very low in aqueous solutions and higher in organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Practically insoluble | The molecule is predominantly non-polar. |

| Phosphate-Buffered Saline (PBS) | Practically insoluble | Salts in the buffer will not significantly increase the solubility of this non-polar compound. |

| Ethanol | Sparingly soluble to soluble | The hydroxyl group of ethanol can interact with the carboxylic acid and ketone groups. |

| Methanol | Sparingly soluble (likely better when hot) | Similar to ethanol, but may be slightly less effective due to higher polarity.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many organic molecules.[3] |

| Dimethylformamide (DMF) | Soluble | Another strong polar aprotic solvent.[1][4] |

| Chloroform | Soluble | A non-polar organic solvent that should readily dissolve the long aliphatic chain.[1] |

| Hexane | Sparingly soluble | While non-polar, its ability to solvate the polar head group is limited. |

Stability Profile

The stability of this compound is influenced by its carboxylic acid and ketone functional groups. The long saturated chain is generally stable.

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic pH | Generally stable | The keto and carboxylic acid groups are stable in acidic conditions. |

| Neutral pH | Generally stable | Expected to be stable in neutral aqueous solutions, though solubility is very low. |

| Basic pH | Potential for degradation | Base-catalyzed reactions at the α-carbons to the ketone are possible (e.g., enolate formation). The carboxylic acid will be deprotonated. |

| Elevated Temperature | Monitor for degradation | Thermal stress can potentially lead to decarboxylation or other degradation pathways, especially over long periods.[5] |

| Light (Photostability) | Likely stable | Saturated aliphatic chains and simple ketones are not strong chromophores for UV/Vis light, but photostability should be confirmed. |

| Oxidizing Agents | Potential for degradation | Strong oxidizing agents could potentially cleave the carbon chain at the ketone position (e.g., Baeyer-Villiger oxidation). |

| Reducing Agents | Susceptible to reduction | The ketone can be reduced to a secondary alcohol by reducing agents like sodium borohydride. |

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the solubility of poorly soluble compounds.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV, HPLC-MS, or GC-MS.

-

Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as µg/mL or µM.

-

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a set time (e.g., 4 hours).

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for several days.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, take aliquots from each stress condition. If necessary, neutralize the acidic and basic samples.

-

Analyze all samples, including an unstressed control, by a high-resolution chromatographic method (e.g., HPLC with a mass spectrometer detector).

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation.

-

Identify and characterize major degradation products using mass spectrometry.

-

The analytical method is considered "stability-indicating" if it can separate the parent compound from all significant degradation products.

-

Visualizations

Experimental Workflow

Caption: Workflow for solubility and stability testing.

Potential Metabolic Pathway: Beta-Oxidation

This compound, as a fatty acid, is likely metabolized via the beta-oxidation pathway to generate energy. The presence of the ketone group at an odd-numbered carbon (C7) means it would proceed through several cycles of beta-oxidation before the keto-group containing fragment enters further metabolism.

Caption: Predicted metabolism via Fatty Acid Beta-Oxidation.

Handling and Storage

Based on the predicted properties and data from similar long-chain fatty acids, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term stability, especially in solution, storage at -20°C or -80°C is advisable.[3] Protect from light if photostability has not been confirmed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6] Minimize dust generation when handling the solid form.[7]

Conclusion

References

- 1. Docosanoic acid | 112-85-6 [chemicalbook.com]

- 2. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. aksci.com [aksci.com]

Commercial Availability and Technical Guide for 7-Oxodocosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodocosanoic acid is a long-chain oxo-fatty acid with a molecular formula of C22H42O3. While interest in the biological activities of oxidized fatty acids is growing, this compound is not a readily available commercial product. This technical guide provides a comprehensive overview of its availability, a plausible synthetic route, and a discussion of its potential biological significance based on related molecules. The information is intended to assist researchers in obtaining and studying this compound for drug development and other scientific investigations.

Commercial Availability

A thorough search of chemical supplier databases indicates that this compound is not currently offered as a stock item. Researchers seeking to study this compound will likely need to pursue custom synthesis. While direct suppliers for this compound are not available, several vendors provide related long-chain fatty acids and their derivatives, which may serve as starting materials or reference compounds.

| Compound | Supplier(s) | Notes |

| Docosanoic acid | Sigma-Aldrich, TCI, Cayman Chemical | Potential starting material for synthesis. |

| 7-Oxododecanoic acid | Not widely available | A shorter-chain oxo-fatty acid. |

| 3-Oxodocosanoic acid | Not widely available | Positional isomer. |

| 21-Oxodocosanoic acid | Not widely available | Positional isomer. |

Proposed Synthesis of this compound

Given the absence of a commercially available source, a plausible synthetic route is essential for researchers. The following protocol outlines a potential multi-step synthesis of this compound starting from readily available materials. This proposed synthesis is based on established organic chemistry principles for the formation of keto-acids.

Experimental Protocol: Proposed Synthesis

Overall Reaction Scheme:

-

Grignard Reaction: Reaction of 1-bromohexadecane with magnesium to form the Grignard reagent, followed by reaction with a protected 6-formylhexanoic acid ester to form a secondary alcohol.

-

Oxidation: Oxidation of the secondary alcohol to a ketone.

-

Deprotection/Hydrolysis: Removal of the protecting group and hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of a Protected Secondary Alcohol

-

Preparation of Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromohexadecane (1.0 eq) in anhydrous diethyl ether via the dropping funnel with stirring. Maintain a gentle reflux.

-

After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Grignard Addition:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of a protected 6-formylhexanoic acid ester (e.g., methyl 6-oxohexanoate, protected as a cyclic acetal) (1.0 eq) in anhydrous diethyl ether.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected secondary alcohol.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Oxidation to the Ketone

-

Dissolve the purified protected secondary alcohol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq), in portions at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.

-

Wash the filter cake with additional dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected keto-ester.

-

Purify the product by column chromatography on silica gel.

Step 3: Deprotection and Hydrolysis to this compound

-

Deprotection of the Acetal:

-

Dissolve the purified protected keto-ester (1.0 eq) in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Neutralize the reaction with a mild base, such as sodium bicarbonate.

-

Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the keto-ester.

-

-

Hydrolysis of the Ester:

-

Dissolve the keto-ester (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide (3.0 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be further purified by recrystallization or column chromatography.

-

Potential Biological Significance and Signaling Pathways

There is currently no direct scientific literature describing the biological activities or signaling pathways of this compound. However, the functions of structurally related oxo-lipids can provide a foundation for hypothesizing its potential roles.

| Related Compound | Reported Biological Activities | Potential Implication for this compound |

| 7-keto-DHEA | Increases thermogenesis and metabolic rate, may aid in weight loss. | Could potentially modulate energy metabolism. |

| 7-ketocholesterol | Induces lipid metabolic reprogramming and enhances cholesterol ester accumulation in cardiac cells. | May play a role in lipid metabolism and cellular lipid storage. |

| Other Oxo-Fatty Acids | Can act as signaling molecules, modulating inflammation and other cellular processes. | Could function as a ligand for nuclear receptors or other signaling proteins. |

Based on these related compounds, this compound could potentially be involved in metabolic regulation. The presence of the ketone group at the 7-position may confer specific biological activities not present in its parent compound, docosanoic acid.

Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway for this compound

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound represents an understudied long-chain oxo-fatty acid. While not commercially available, this guide provides a plausible synthetic route to enable its investigation. Based on the biological activities of related molecules, this compound may have important roles in regulating cellular metabolism and signaling. Further research is warranted to elucidate its precise functions and therapeutic potential.

Methodological & Application

Application Note: Quantitative Analysis of 7-Oxodocosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodocosanoic acid is a long-chain oxo-fatty acid that is of increasing interest in biomedical research due to its potential involvement in various physiological and pathological processes. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its roles in signaling pathways and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of fatty acids.[1][2] However, due to the low volatility and polar nature of long-chain fatty acids, chemical derivatization is a necessary step to improve their chromatographic behavior and detection sensitivity.[3][4][5] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS.

Experimental Protocols

A successful analysis of this compound by GC-MS relies on a meticulous experimental approach, from sample collection to data interpretation. The following sections detail the key steps involved.

Sample Preparation and Extraction

The initial step involves the extraction of total lipids from the biological matrix (e.g., plasma, tissue homogenate, or cell culture). A common and effective method is a modified Folch extraction.

Materials:

-

Biological sample (e.g., 100 µL plasma, 10 mg tissue)

-

Internal Standard (IS): A structurally similar, stable isotope-labeled fatty acid (e.g., d4-Palmitic acid) is recommended for accurate quantification.

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Nitrogen gas stream

-

Centrifuge

Protocol:

-

To the biological sample, add a known amount of the internal standard.

-

Add 3 mL of the chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.6 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization

To enhance volatility for GC analysis, the carboxyl group of this compound must be derivatized. Silylation to form a trimethylsilyl (TMS) ester is a widely used and effective method.

Materials:

-

Dried lipid extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (or other suitable solvent)

-

Heating block or oven

Protocol:

-

To the dried lipid extract, add 50 µL of pyridine to dissolve the residue.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Allow the reaction mixture to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection. The following are typical instrument parameters that can be optimized for specific instrumentation and columns.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 15°C/min to 250°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for the TMS derivative of this compound and the internal standard should be determined by analyzing a standard in full scan mode first.

Data Presentation

Quantitative data should be systematically organized for clarity and ease of comparison. The table below provides a template with hypothetical, yet representative, data for the analysis of this compound TMS ester.

| Parameter | This compound (TMS Derivative) | Internal Standard (d4-Palmitic Acid TMS) |

| Retention Time (min) | ~ 18.5 | ~ 12.2 |

| Quantification Ion (m/z) | [M-15]+ | [M-15]+ |

| Qualifier Ion 1 (m/z) | Characteristic fragment 1 | Characteristic fragment 1 |

| Qualifier Ion 2 (m/z) | Characteristic fragment 2 | Characteristic fragment 2 |

| LOD (ng/mL) | 0.5 | N/A |

| LOQ (ng/mL) | 1.5 | N/A |

| Linear Range (ng/mL) | 1.5 - 500 | N/A |

| R² of Calibration Curve | > 0.995 | N/A |

Note: The specific m/z values for the TMS derivative of this compound need to be empirically determined.

Workflow and Pathway Diagrams

Visual representations of the experimental workflow and relevant signaling pathways can significantly aid in understanding the analytical process and the biological context of the analyte.

Caption: Experimental workflow for this compound analysis.

Caption: Hypothetical signaling pathway involving this compound.

References

- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. scispace.com [scispace.com]

Application Note: Quantitative Analysis of 7-Oxodocosanoic Acid in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 7-Oxodocosanoic acid, a keto-fatty acid with potential roles in various physiological and pathological processes. The protocol outlines procedures for sample preparation from biological matrices, optimized chromatographic separation, and mass spectrometric detection. This application note provides a robust framework for researchers investigating the biological significance of this compound.

Introduction

Keto-fatty acids are a class of oxidized fatty acids implicated in a range of biological activities, including inflammation and the regulation of metabolic pathways. This compound, a 22-carbon saturated fatty acid with a ketone group at the seventh position, is an emerging lipid mediator whose precise biological functions are under active investigation. Accurate and reliable quantification of this analyte in complex biological samples is crucial for elucidating its role in health and disease. This application note presents a detailed protocol for the analysis of this compound using a highly sensitive and selective LC-MS/MS method.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from plasma or serum samples.

-

Sample Aliquoting: In a borosilicate glass tube, aliquot 200 µL of the biological sample (e.g., plasma, serum).

-

Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a deuterated analog of a similar fatty acid, such as 15(S)-HETE-d8) to the sample.

-

Acidification and Extraction Solvent Addition: Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v)[1].

-

Vortexing: Briefly vortex the mixture to ensure thorough mixing.

-

Hexane Addition: Add 2.0 mL of hexane to the tube.

-

Extraction: Cap the tube and vortex vigorously for 3 minutes to facilitate the extraction of lipids into the organic phase.

-

Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to achieve clear phase separation.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube using a Pasteur pipette.

-

Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.2% acetic acid) for LC-MS/MS analysis[1].

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size)[2][3] |

| Mobile Phase A | Water with 0.2% (v/v) acetic acid[1] |

| Mobile Phase B | Methanol with 0.2% (v/v) acetic acid[1] |

| Flow Rate | 0.2 mL/min[2][3] |

| Injection Volume | 40 µL[1] |

| Column Temperature | 40 °C |

| Gradient Elution | 85% B for 10 min, ramp to 100% B over 2 min, hold at 100% B for 10 min, then return to 85% B for re-equilibration.[1] |

Mass Spectrometry (MS) Conditions: